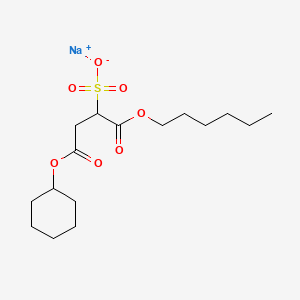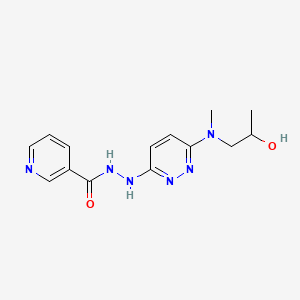
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide is a compound that belongs to the class of hydrazides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide typically involves the reaction of nicotinic acid hydrazide with 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antihypertensive effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide involves its interaction with specific molecular targets in the body. It is believed to exert its antihypertensive effects by acting as a peripheral vasodilator, which helps to relax blood vessels and reduce blood pressure . The exact molecular pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid hydrazide: A precursor in the synthesis of the compound.
Isonicotinic acid hydrazide: Another hydrazide derivative with similar properties.
Pyridazinyl hydrazides: A class of compounds with related structures and potential biological activities.
Uniqueness
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide is unique due to its specific structure, which combines the properties of nicotinic acid and pyridazinyl hydrazides. This unique structure contributes to its potential as an antihypertensive agent and its versatility in various chemical reactions.
Properties
CAS No. |
65919-96-2 |
|---|---|
Molecular Formula |
C14H18N6O2 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N'-[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H18N6O2/c1-10(21)9-20(2)13-6-5-12(16-18-13)17-19-14(22)11-4-3-7-15-8-11/h3-8,10,21H,9H2,1-2H3,(H,16,17)(H,19,22) |
InChI Key |
KINVQBONDSECSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=NN=C(C=C1)NNC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
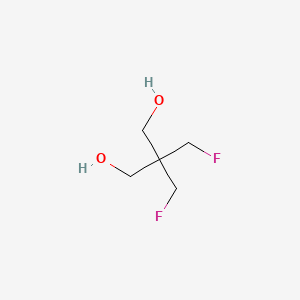
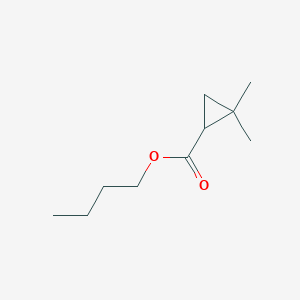
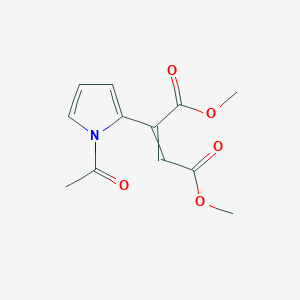

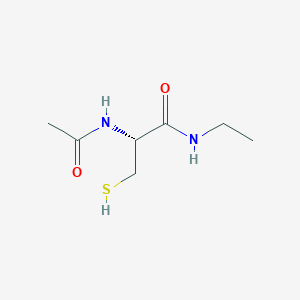



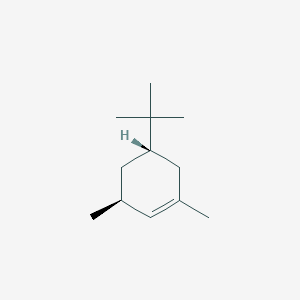
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
